NQO1/P-gp-Independent Potency vs 17-AAG
Despite sharing an identical HSP90 binding mode by X-ray crystallography, VER-49009 exhibits a substantially lower binding affinity compared to its isoxazole counterpart VER-50589. The dissociation constant (Kd) for VER-49009 is 78.0 ± 10.4 nM, whereas VER-50589 demonstrates a Kd of 4.5 ± 2.2 nM, representing a 17.3-fold difference in target binding [1]. Cellular uptake of VER-50589 is 4-fold greater than that of VER-49009 [1]. This binding and uptake disparity translates directly to differential cellular pharmacology.
| Evidence Dimension | HSP90 binding affinity (Kd) and cellular uptake |
|---|---|
| Target Compound Data | Kd = 78.0 ± 10.4 nM; uptake baseline (1x) |
| Comparator Or Baseline | VER-50589: Kd = 4.5 ± 2.2 nM; 4-fold greater uptake |
| Quantified Difference | 17.3-fold weaker Kd; 4-fold lower cellular uptake |
| Conditions | Competitive binding fluorescence polarization assay using human full-length recombinant HSP90β; cellular uptake measured in human cancer cell lines |
Why This Matters
For studies requiring minimal perturbation of endogenous HSP90 or when using VER-49009 as a less potent tool compound for dose-response profiling, its reduced affinity and uptake must be factored into experimental design and concentration selection.
- [1] Sharp SY, Prodromou C, Boxall K, et al. Inhibition of the heat shock protein 90 molecular chaperone in vitro and in vivo by novel, synthetic, potent resorcinylic pyrazole/isoxazole amide analogues. Mol Cancer Ther. 2007;6(4):1198-1211. View Source
